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Compound of Interest

Compound Name: Sagittatoside C

Cat. No.: B3026906

For Immediate Release

This technical guide provides a comprehensive overview of the identification, characterization,
and potential biological activities of Sagittatoside C and its derivatives. Aimed at researchers,
scientists, and drug development professionals, this document synthesizes the current, albeit
limited, scientific knowledge on these compounds, outlines key experimental protocols, and
visualizes potential metabolic and signaling pathways.

Introduction to Sagittatoside C

Sagittatoside C is a flavonoid glycoside that has been identified in plant species of the
Epimedium genus, notably Epimedium sagittatum.[1] Flavonoids from this plant, including the
related compounds Sagittatoside A and B, are recognized for a variety of pharmacological
effects, and extracts from Epimedium have demonstrated antioxidant and enzyme-inhibitory
activities.[1][2]

The chemical structure of Sagittatoside C, as cataloged in public chemical databases, reveals
a complex glycosidic molecule. Its molecular formula is C3sH4201se.

Table 1: Physicochemical Properties of Sagittatoside C
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Property

Value

Molecular Formula

C35H42016

Molecular Weight

718.7 g/mol

SMILES

C[C@H]1--INVALID-LINK--
0C2=C(0C3=C(C(=CC(=C3C2=0)0)0)CC=C(
C)C)C4=CC=C(C=C4)OC)O[C@H]5--INVALID-
LINK--C0O)0)0)0)OC(=0)C">C@@HO

InChl

INChl=1S/C35H42016/c1-14(2)6-11-19-
20(38)12-21(39)23-26(42)32(29(49-
30(19)23)17-7-9-18(45-5)10-8-17)50-35-
33(31(47-16(4)37)24(40)15(3)46-35)51-34-
28(44)27(43)25(41)22(13-36)48-34/h6-
10,12,15,22,24-25,27-28,31,33-36,38-41,43-
44H,11,13H2,1-
5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/
mO/s1

InChlKey

QGVUYZAEBBWPRU-RTHLAZLQSA-N

Source: PubChem CID 14187150

Identification and Characterization of Sagittatoside

C Derivatives

Direct scientific literature detailing the synthesis and characterization of specific Sagittatoside

C derivatives is currently limited. However, based on the metabolic pathways of structurally

related flavonoid glycosides, such as Sagittatoside B, several potential derivatives of

Sagittatoside C can be hypothesized. These metabolic transformations likely play a crucial

role in the bioavailability and bioactivity of the parent compound.

Potential metabolic pathways for Sagittatoside C could include:

o Hydrolysis: Cleavage of glycosidic bonds to remove sugar moieties.
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Hydrogenation: Saturation of double bonds.

Hydroxylation: Addition of hydroxyl groups.

Dehydrogenation: Removal of hydrogen atoms.

Demethylation: Removal of methyl groups.

Conjugation: Attachment of molecules such as glucuronic acid or sulfate.

The identification and characterization of these putative derivatives would rely on a

combination of advanced analytical techniques.

Experimental Protocols

2.1.1. Extraction and Isolation of Sagittatoside C from Epimedium sagittatum

Sample Preparation: Air-dried and powdered leaves of Epimedium sagittatum are subjected
to extraction.

Extraction: Maceration or sonication-assisted extraction with a suitable solvent, such as
methanol or ethanol, is performed.

Purification: The crude extract is partitioned with solvents of increasing polarity (e.g., n-
hexane, ethyl acetate, n-butanol). The flavonoid-rich fractions are then subjected to column
chromatography (e.g., silica gel, Sephadex LH-20) for initial separation.

High-Performance Liquid Chromatography (HPLC): Final purification of Sagittatoside C is
achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a
gradient elution system of water and acetonitrile, often with a small percentage of formic
acid.

2.1.2. Characterization of Sagittatoside C and its Potential Derivatives

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled
with liquid chromatography (LC-MS), is essential for determining the molecular weight and
elemental composition of the parent compound and its derivatives. Tandem mass
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spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure
of the aglycone and the nature and position of the sugar moieties.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (*H, 13C) and two-
dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete
structural elucidation of novel derivatives, confirming the connectivity of all atoms within the
molecule.

Table 2: Analytical Techniques for the Characterization of Sagittatoside C Derivatives

Technique Application

Separation and tentative identification of
LC-MS/MS metabolites in biological matrices (plasma,

urine, feces).

Accurate mass measurement for elemental
HR-ESI-QTOF-MS N o
composition determination.

Provides information on the proton environment

1H NMR ,

in the molecule.

Provides information on the carbon skeleton of
13C NMR

the molecule.

Establishes correlations between protons and
2D NMR (COSY, HSQC, HMBC) carbons to determine the complete molecular

structure.

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of Sagittatoside C is not extensively
documented, the known pharmacological properties of Epimedium extracts suggest potential
areas of investigation.[1] These extracts, containing a mixture of flavonoids including
Sagittatoside C, have been reported to possess antioxidant and enzyme-inhibitory properties.

[2]

Based on the activities of other well-studied flavonoid glycosides, potential therapeutic
applications for Sagittatoside C and its derivatives could lie in areas such as:
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Anti-inflammatory effects

Antioxidant activity

Cardioprotective effects

Neuroprotective effects

The molecular mechanisms underlying these potential activities would likely involve the
modulation of key cellular signaling pathways.

Hypothetical Sighaling Pathway Modulation

Given the common mechanisms of action for flavonoids, Sagittatoside C and its derivatives
could potentially modulate signaling pathways such as:

 MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell
proliferation, differentiation, and apoptosis.

o PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is central
to cell growth, survival, and metabolism.

o NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key
regulator of the inflammatory response.

Below is a conceptual diagram illustrating a potential experimental workflow for investigating
the biological activity of Sagittatoside C derivatives and a hypothetical signaling pathway they
might influence.
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Fig. 1: Experimental workflow for Sagittatoside C derivatives.
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Fig. 2: Hypothetical modulation of the MAPK pathway.
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Future Directions and Conclusion

The study of Sagittatoside C and its derivatives is still in its nascent stages. While the parent
compound has been identified, a significant knowledge gap exists regarding its synthetic
derivatives and their specific biological activities. Future research should focus on:

o Synthesis of a library of Sagittatoside C derivatives: This will enable systematic structure-
activity relationship (SAR) studies.

« In-depth biological screening: Evaluation of these derivatives against a panel of disease
models is necessary to identify promising therapeutic leads.

» Elucidation of mechanisms of action: Investigating the specific molecular targets and
signaling pathways modulated by active derivatives will be crucial for their further
development.

In conclusion, Sagittatoside C represents an intriguing natural product with potential for the
development of novel therapeutic agents. This guide provides a foundational framework for
researchers to embark on the systematic investigation of its derivatives, from isolation and
characterization to the exploration of their biological functions and underlying mechanisms. The
methodologies and conceptual pathways presented here are intended to serve as a catalyst for
further research in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sagittatoside-c-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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